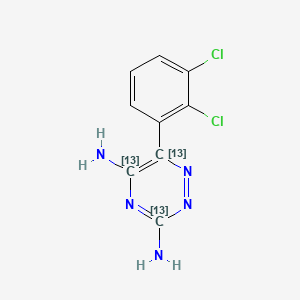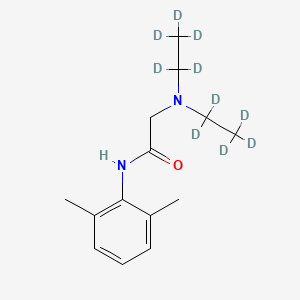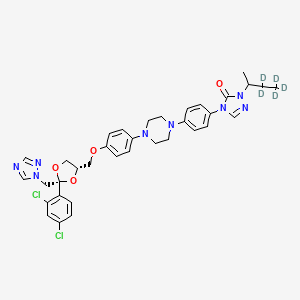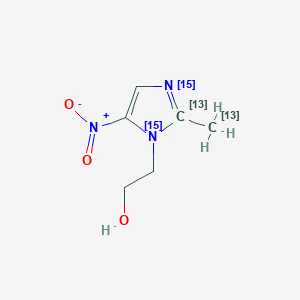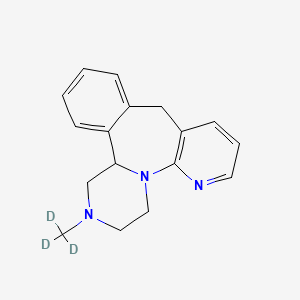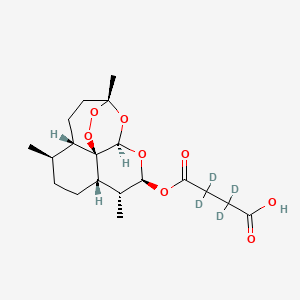
Artesunate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artesunate-d4 is a derivative of artemisinin, which is typically administered orally or intravenously in the treatment of severe malaria . It has a short half-life in the body, allowing for rapid and effective treatment of the disease .
Synthesis Analysis
Artesunate is synthesized from artemisinin in a two-step reaction involving reduction and esterification using diisobutylaluminum hydride (DIBAL) and succinic anhydride . This process includes an NaBH4-induced reduction, followed by an esterification with succinic anhydride under basic conditions .
Molecular Structure Analysis
Artesunate-d4 has a molecular formula of C19H22D4O8 and a molecular weight of 398.50 g/mol . It is rapidly hydrolyzed to dihydroartemisinin, the most active schizonticidal metabolite .
Chemical Reactions Analysis
Artesunate remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months, wherein it undergoes approximately 9% decomposition . At higher temperatures, substantially greater decomposition supervenes, with the formation of dihydroartemisinin (DHA) and other products .
Physical And Chemical Properties Analysis
Artesunate has an advantage of a hydrophilic group over other artemisinins which makes it a more potent drug . It remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months .
Scientific Research Applications
Organ and Tissue Protection
Artesunate (AS) has been found to exert protective effects on various organ functions, including the heart, liver, brain, lungs, kidneys, gastrointestinal tract, bones, and others . Its protective mechanisms primarily entail the inhibition of inflammatory factors and affect anti-fibrotic, anti-aging, immune-enhancing, modulation of stem cells, apoptosis, metabolic homeostasis, and autophagy properties .
Antioxidant Properties
AS is attracting a high level of interest because of its obvious antioxidant activities, including the activation of Nrf2 and HO-1 signaling pathways, inhibiting the release of reactive oxygen species, and interfering with the expression of genes and proteins associated with oxidative stress .
Treatment of Severe and Complicated Malaria
Artesunate is a semisynthetic derivative of artemisinin whose water solubility facilitates absorption and provides an advantage over other artemisinins because it can be formulated as oral, rectal, intramuscular, and intravenous preparations . Injectable AS results in a more rapid systemic availability of AS compared with intramuscular AM . This pharmacokinetic advantage may provide a clinical advantage in the treatments of severe and complicated malaria .
Anti-Inflammatory Effects
Artesunate has been shown to inhibit the production of inflammatory factors, which can help protect various organs and tissues from damage .
Anti-Fibrotic Effects
Artesunate has anti-fibrotic properties, which means it can help prevent or reduce the formation of fibrous connective tissue, potentially aiding in the treatment of conditions like liver cirrhosis or pulmonary fibrosis .
Anti-Aging Effects
Research suggests that Artesunate may have anti-aging effects, potentially helping to slow down the aging process of various organs and tissues .
Safety And Hazards
properties
IUPAC Name |
2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJKUPKCHIPAT-SIUCRFQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Artesunate-d4 | |
CAS RN |
1316753-15-7 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

